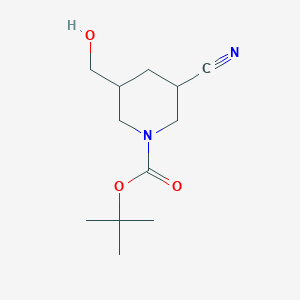

1-Boc-5-(hydroxymethyl)piperidine-3-carbonitrile

説明

1-Boc-5-(hydroxymethyl)piperidine-3-carbonitrile is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a hydroxymethyl substituent at the 5-position, and a nitrile group at the 3-position. This compound is of interest in pharmaceutical and organic synthesis due to its multifunctional structure. The Boc group enhances stability during synthetic processes, while the hydroxymethyl and nitrile groups serve as reactive handles for further derivatization .

特性

分子式 |

C12H20N2O3 |

|---|---|

分子量 |

240.30 g/mol |

IUPAC名 |

tert-butyl 3-cyano-5-(hydroxymethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-9(5-13)4-10(7-14)8-15/h9-10,15H,4,6-8H2,1-3H3 |

InChIキー |

PFLWCKNZCMFMGY-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)C#N)CO |

製品の起源 |

United States |

準備方法

Starting from 3-Piperidinecarboxylic Acid Derivatives

A robust synthetic approach involves the use of 3-piperidinecarboxylic acid as the starting material, which undergoes a series of transformations to yield the target compound:

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Chloroacylation and esterification | Chloroacetyl chloride, ethanol | Formation of ethyl 3-piperidinecarboxylate (Compound II) |

| 2 | Salt formation with L-tartaric acid | L-tartaric acid, solvent | Formation of ethyl (R)-nipecotate-L-tartarate (Compound III) |

| 3 | Boc protection | Di-tert-butyl dicarbonate (Boc anhydride), base | Formation of ethyl (R)-N-Boc-3-piperidinecarboxylate (Compound IV) |

| 4 | Reduction | Sodium borohydride, methanol, reflux | Reduction to (R)-N-tert-butoxycarbonyl-3-hydroxymethylpiperidine (Compound V) |

This method is characterized by mild reaction conditions, environmental friendliness, and suitability for industrial scale-up, yielding high purity and reproducibility.

Related Synthetic Examples and Insights

Synthesis of N-Boc-4-hydroxypiperidine

A related synthesis of N-Boc-4-hydroxypiperidine involves:

- Starting from 4-piperidone hydrochloride hydrate.

- Alkalization with liquid ammonia.

- Extraction with toluene and drying.

- Reduction with sodium borohydride in methanol under reflux.

- pH adjustment with dilute hydrochloric acid.

- Boc protection using di-tert-butyl dicarbonate and potassium carbonate under reflux.

- Crystallization to obtain a high-purity product.

This method emphasizes accessible raw materials, high yield, and suitability for industrial application, with the product exhibiting stable properties and high purity.

Synthesis of (R)-N-tert-butoxycarbonyl-3-hydroxymethylpiperidine

This synthesis involves:

- Preparation of ethyl 3-piperidinecarboxylate from 3-piperidinecarboxylic acid.

- Salt formation with L-tartaric acid.

- Boc protection.

- Sodium borohydride reduction to the hydroxymethyl derivative.

The process is noted for its mild conditions, environmental considerations, and industrial scalability.

Comparative Table of Key Preparation Steps

Research Findings and Practical Considerations

- Selectivity and regio-control are critical in hydroxymethylation and nitrile introduction steps to avoid undesired isomers or over-reduction.

- Protection of the nitrogen atom with the Boc group is essential to prevent side reactions during functional group transformations.

- Reduction steps typically employ sodium borohydride due to its mildness and selectivity.

- Crystallization and purification techniques such as vacuum filtration and solvent recrystallization ensure high purity and stable products.

- Industrial applicability is demonstrated in methods that use accessible raw materials and environmentally friendly reagents, with reproducible yields and straightforward operations.

The preparation of 1-Boc-5-(hydroxymethyl)piperidine-3-carbonitrile is achievable through multi-step synthetic routes starting from piperidinecarboxylic acid derivatives or piperidone precursors. Key steps include esterification, Boc protection, selective reduction to install the hydroxymethyl group, and introduction of the nitrile functionality. The described methods offer mild reaction conditions, good yields, and scalability suitable for industrial production. While direct synthetic routes to this exact compound are sparse in literature, analogous procedures provide a reliable framework for its synthesis.

化学反応の分析

1-Boc-5-(hydroxymethyl)piperidine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate nucleophiles and reaction conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Medicinal Chemistry

1-Boc-5-(hydroxymethyl)piperidine-3-carbonitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in the development of drugs targeting neurological disorders, cancer therapies, and antiviral agents.

Key Applications :

- Neurological Disorders : The compound is being investigated for its potential to synthesize drugs aimed at treating conditions like Alzheimer's disease by acting as an acetylcholinesterase inhibitor.

- Cancer Therapy : Research indicates that piperidine derivatives exhibit anticancer properties, with studies showing enhanced cytotoxicity against various cancer cell lines .

- Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections, including SARS-CoV2, due to its structural characteristics that may inhibit viral replication.

Biological Studies

The compound's unique hydroxymethyl and carbonitrile groups enhance its interaction with biological targets, making it valuable in enzyme inhibition and receptor modulation studies.

Mechanism of Action :

- The compound interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, influencing neurotransmitter levels critical for cognitive function.

- It may modulate muscarinic receptors, affecting cell proliferation and apoptosis pathways.

Case Study 1: Alzheimer’s Disease

In a study focused on dual inhibitors for acetylcholinesterase and butyrylcholinesterase, derivatives of piperidine were synthesized. The incorporation of the 1-Boc-5-(hydroxymethyl)piperidine moiety significantly improved the pharmacological profile of these compounds, enhancing their efficacy in targeting brain functions related to Alzheimer's disease.

Case Study 2: Cancer Cell Lines

Research on piperidine derivatives highlighted that modifications at the 3 and 4 positions could amplify anticancer activity. One study reported that compounds similar to 1-Boc-5-(hydroxymethyl)piperidine showed superior efficacy against FaDu hypopharyngeal tumor cells compared to established chemotherapeutic agents like bleomycin .

作用機序

The mechanism of action of 1-Boc-5-(hydroxymethyl)piperidine-3-carbonitrile depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved can vary widely depending on the specific biological target and the nature of the interaction.

類似化合物との比較

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 1-Boc-5-(hydroxymethyl)piperidine-3-carbonitrile and related compounds:

Key Observations :

- Boc Protection : The Boc group in this compound and Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate enhances stability during synthesis but requires acidic conditions for deprotection .

- Nitrile vs. Ester : The nitrile group in the target compound offers distinct reactivity (e.g., nucleophilic addition or reduction to amines) compared to the ester group in Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate, which is prone to hydrolysis .

- Hydroxymethyl Group: This substituent enables functionalization (e.g., oxidation to carboxylic acids or conjugation), a feature absent in 1-Piperidinocyclohexanecarbonitrile .

Physicochemical Properties and Stability

- Stability : The Boc group in this compound confers long-term stability, similar to Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate, which is stable for ≥5 years at -20°C .

- Solubility: Nitrile-containing compounds like 1-Piperidinocyclohexanecarbonitrile and the target compound exhibit moderate polarity, making them soluble in polar aprotic solvents (e.g., DMF, DMSO) .

- Hazards: Nitriles generally pose inhalation and dermal toxicity risks, as noted in the MSDS for Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Boc-5-(hydroxymethyl)piperidine-3-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves Boc protection of the piperidine nitrogen, followed by functionalization at the 5-position to introduce the hydroxymethyl group. Key steps include:

- Boc Protection : Use of di-tert-butyl dicarbonate in dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine to protect the amine .

- Hydroxymethylation : Introduction via nucleophilic substitution or reduction of a carbonyl intermediate (e.g., using NaBH₄ or LiAlH₄) .

Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical. For example, THF improves solubility for hydroxymethylation, while DCM facilitates Boc protection. Monitor progress via TLC or HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and Boc-group integrity. For example, the tert-butyl protons appear as a singlet at ~1.4 ppm .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% is typical for research-grade material) .

- Mass Spectrometry (GC-MS/LC-MS) : Validates molecular weight (e.g., [M+H]+ = 269.3 g/mol) and detects impurities .

Advanced Research Questions

Q. How can the Boc deprotection step be optimized to avoid side reactions involving the hydroxymethyl group?

- Methodological Answer : Boc removal under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM) must balance reaction time and temperature to prevent hydroxymethyl oxidation or esterification.

- Recommended Protocol : 30% TFA in DCM at 0–5°C for 2 hours, followed by rapid neutralization with NaHCO₃ .

- Monitoring : Use LC-MS to detect premature degradation or byproducts .

Q. What strategies mitigate stereochemical inconsistencies during the synthesis of chiral derivatives?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric hydrogenation or enzymatic resolution for enantioselective synthesis .

- Chromatographic Separation : Use chiral stationary phases (e.g., Chiralpak® columns) to isolate enantiomers .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances optical purity .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Store aliquots at 4°C, -20°C, and room temperature (RT) for 1–6 months. Analyze degradation via HPLC and LC-MS every 30 days .

- Critical Findings : Hydroxymethyl oxidation to carboxylic acid is observed at RT in humid environments. Recommend storage at -20°C under argon .

Q. What computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to identify binding modes .

- QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data (e.g., IC₅₀ values) .

- MD Simulations : Evaluate conformational stability of Boc-protected intermediates in aqueous environments .

Q. How should conflicting biological activity data across studies be analyzed?

- Methodological Answer :

- Assay Standardization : Compare protocols for cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound purity .

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism .

- Dose-Response Curves : Re-evaluate EC₅₀/IC₅₀ values under uniform conditions (e.g., serum-free media) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。